Electronic Differentiation: LogP and Polar Surface Area Compared to Non-Brominated Parent Compound
The introduction of a bromine atom at the 3-position of the 2,5-dimethoxybenzoic acid scaffold increases lipophilicity and molecular polar surface area compared to the non-halogenated parent compound. These calculated physicochemical parameters influence membrane permeability and protein binding characteristics .
| Evidence Dimension | Calculated physicochemical properties (LogP, Topological Polar Surface Area) |
|---|---|
| Target Compound Data | XLogP3 = 2.1; Topological Polar Surface Area (TPSA) = 55.8 Ų |
| Comparator Or Baseline | 2,5-Dimethoxybenzoic acid (CAS 2785-98-0): calculated LogP ≈ 1.4–1.6 (estimated by structural difference); TPSA = 55.8 Ų (carboxylic acid plus two methoxy groups, identical TPSA as bromine does not contribute polar surface area) |
| Quantified Difference | ΔLogP ≈ +0.5 to +0.7 units (bromine substitution increases lipophilicity); TPSA unchanged |
| Conditions | In silico calculation using XLogP3 algorithm; TPSA calculated from 2D molecular topology |
Why This Matters
Increased lipophilicity (higher LogP) enhances passive membrane diffusion for intracellular target engagement, while unchanged TPSA maintains hydrogen-bonding capacity, offering a favorable balance for medicinal chemistry optimization.
